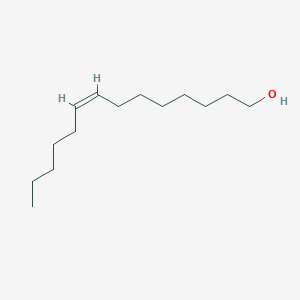
8Z-Tetradecen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8Z-Tetradecen-1-ol, also known as (8Z)-8-Tetradecen-1-ol, is an organic compound with the molecular formula C14H28O. It is a long-chain unsaturated alcohol with a double bond at the 8th position in the Z-configuration. This compound is commonly found in nature and is often used in the synthesis of pheromones and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
8Z-Tetradecen-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ester. For instance, the reduction of 8Z-Tetradecenal using sodium borohydride (NaBH4) in methanol can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of the corresponding unsaturated aldehyde or ester. This process typically employs catalysts such as palladium on carbon (Pd/C) under mild conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
8Z-Tetradecen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Acetic anhydride (Ac2O), pyridine
Major Products Formed
Oxidation: 8Z-Tetradecenal, 8Z-Tetradecenoic acid
Reduction: Tetradecan-1-ol
Substitution: 8Z-Tetradecen-1-yl acetate
Scientific Research Applications
8Z-Tetradecen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8Z-Tetradecen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as mating and aggregation . The compound’s unsaturated nature allows it to participate in various biochemical pathways, influencing its reactivity and biological activity .
Comparison with Similar Compounds
8Z-Tetradecen-1-ol can be compared with other similar compounds, such as:
8Z-Tetradecen-1-yl acetate: This compound is the acetate ester of this compound and is also used in pheromone synthesis.
11-Tetradecen-1-ol: Another unsaturated alcohol with a double bond at the 11th position, used in similar applications.
Tetradecan-1-ol: The saturated analog of this compound, lacking the double bond, which affects its reactivity and applications.
This compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties .
Biological Activity
8Z-Tetradecen-1-ol, a long-chain fatty alcohol, is known for its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and insecticidal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its long hydrocarbon chain with a double bond at the 8th position. Its molecular formula is C14H28O, and it has a molecular weight of 228.37 g/mol. The presence of the hydroxyl group (-OH) contributes to its reactivity and solubility properties, making it a versatile compound in biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens.
Case Studies
- Antimicrobial Screening : A study conducted on various bioactive compounds derived from plant extracts demonstrated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 1.0 mg/mL, indicating its potential as an antimicrobial agent .
- Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of microbial cell membranes, leading to cell lysis. This was confirmed through electron microscopy studies that showed structural damage to bacterial cells upon exposure to the compound .
Anticancer Properties
This compound has also been explored for its anticancer potential.
Research Findings
A study investigated the effects of various fatty alcohols, including this compound, on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound inhibited cell proliferation significantly, with IC50 values of approximately 15 µM for MCF-7 cells .
Insecticidal Activity
The insecticidal properties of this compound have been particularly noted in agricultural applications.
Case Studies
- Effect on Pests : In trials against Spodoptera littoralis, a pest affecting cotton crops, this compound demonstrated high toxicity with an LC50 value of 0.08% when incorporated into their diet. This resulted in significant mortality rates among larvae within a short exposure period .
- Behavioral Impact : Beyond direct toxicity, the compound also affected feeding behavior in larvae, leading to reduced weight gain and increased mortality compared to controls .
Summary of Biological Activities
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(Z)-tetradec-8-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,15H,2-5,8-14H2,1H3/b7-6- |
InChI Key |
USXIHYYSGSBNAK-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCO |
Canonical SMILES |
CCCCCC=CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















